molecular formula C26H21N3O2 B8256025 3-[3-(3,4-Dimethoxyphenyl)-1-phenylpyrazol-4-yl]-2-phenylprop-2-enenitrile

3-[3-(3,4-Dimethoxyphenyl)-1-phenylpyrazol-4-yl]-2-phenylprop-2-enenitrile

Cat. No.: B8256025
M. Wt: 407.5 g/mol
InChI Key: PTFLZUQWGHRCJH-UHFFFAOYSA-N
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Description

3-[3-(3,4-Dimethoxyphenyl)-1-phenylpyrazol-4-yl]-2-phenylprop-2-enenitrile is a complex organic compound characterized by its unique structure, which includes a pyrazole ring substituted with phenyl and dimethoxyphenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[3-(3,4-Dimethoxyphenyl)-1-phenylpyrazol-4-yl]-2-phenylprop-2-enenitrile typically involves multi-step organic reactions. One common method starts with the preparation of the pyrazole core, which can be synthesized through the reaction of hydrazine with an appropriate diketone. The phenyl and dimethoxyphenyl groups are then introduced through electrophilic aromatic substitution reactions. The final step involves the formation of the prop-2-enenitrile moiety, which can be achieved through a Knoevenagel condensation reaction using malononitrile and an aldehyde under basic conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield. Additionally, the use of catalysts and solvents that can be easily recycled and reused is common in industrial settings to minimize waste and reduce production costs .

Chemical Reactions Analysis

Types of Reactions

3-[3-(3,4-Dimethoxyphenyl)-1-phenylpyrazol-4-yl]-2-phenylprop-2-enenitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the nitrile group to an amine.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-[3-(3,4-Dimethoxyphenyl)-1-phenylpyrazol-4-yl]-2-phenylprop-2-enenitrile has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-[3-(3,4-Dimethoxyphenyl)-1-phenylpyrazol-4-yl]-2-phenylprop-2-enenitrile involves its interaction with specific molecular targets. It is believed to exert its effects by binding to and modulating the activity of enzymes involved in inflammatory pathways, such as cyclooxygenase and lipoxygenase. Additionally, its antioxidant properties are attributed to its ability to scavenge free radicals and inhibit oxidative stress .

Comparison with Similar Compounds

Similar Compounds

  • 3-(3,4-Dimethoxyphenyl)-1-propanol
  • 3-(3,4-Dimethoxyphenyl)propionic acid
  • 3,4-Dimethoxyphenylacetonitrile

Uniqueness

Compared to similar compounds, 3-[3-(3,4-Dimethoxyphenyl)-1-phenylpyrazol-4-yl]-2-phenylprop-2-enenitrile is unique due to its pyrazole core, which imparts distinct chemical and biological properties. The presence of the nitrile group also allows for further functionalization, making it a versatile intermediate in organic synthesis .

Properties

IUPAC Name

3-[3-(3,4-dimethoxyphenyl)-1-phenylpyrazol-4-yl]-2-phenylprop-2-enenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H21N3O2/c1-30-24-14-13-20(16-25(24)31-2)26-22(15-21(17-27)19-9-5-3-6-10-19)18-29(28-26)23-11-7-4-8-12-23/h3-16,18H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PTFLZUQWGHRCJH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C2=NN(C=C2C=C(C#N)C3=CC=CC=C3)C4=CC=CC=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H21N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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